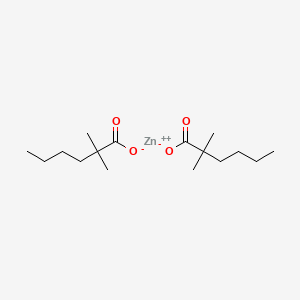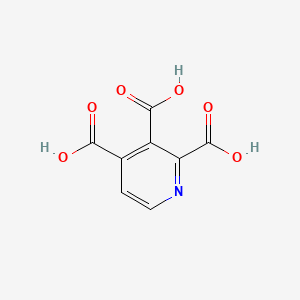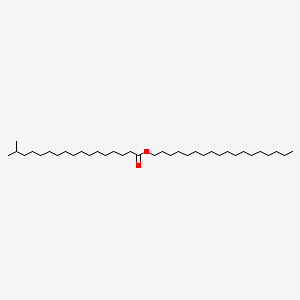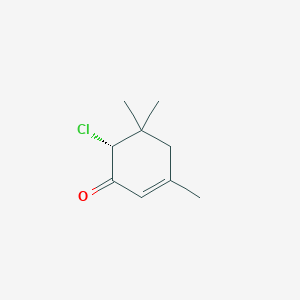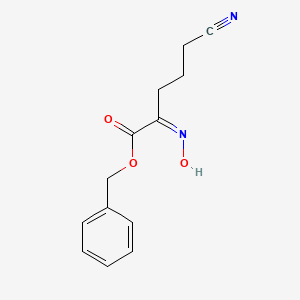
Benzyl 5-cyano-2-(hydroxyimino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-cyano-2-(hydroxyimino)pentanoate is an organic compound with the molecular formula C13H13NO3 It is known for its unique structure, which includes a benzyl group, a cyano group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-cyano-2-(hydroxyimino)pentanoate typically involves the reaction of benzyl bromide with 5-cyano-2-(hydroxyimino)pentanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-cyano-2-(hydroxyimino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 5-cyano-2-(hydroxyimino)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl 5-cyano-2-(hydroxyimino)pentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure but with an ethyl group instead of a benzyl group.
Oxyma: A related compound used in peptide synthesis as a coupling reagent.
Uniqueness
Benzyl 5-cyano-2-(hydroxyimino)pentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its benzyl group provides additional stability and lipophilicity compared to similar compounds .
Properties
CAS No. |
91807-24-8 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
benzyl (2Z)-5-cyano-2-hydroxyiminopentanoate |
InChI |
InChI=1S/C13H14N2O3/c14-9-5-4-8-12(15-17)13(16)18-10-11-6-2-1-3-7-11/h1-3,6-7,17H,4-5,8,10H2/b15-12- |
InChI Key |
FLXVDHAITYCIPW-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\O)/CCCC#N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NO)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



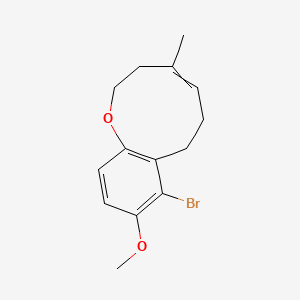
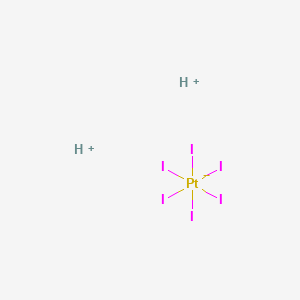
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
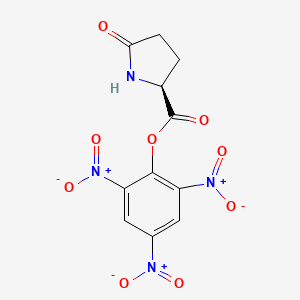

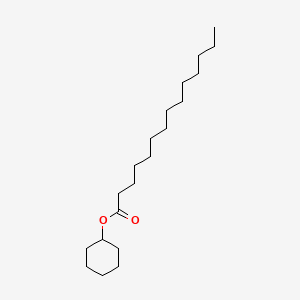
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
